4-Methyl Irinotecan

Analytical Method Validation HPLC Analysis Pharmaceutical Impurity Profiling

Ensure the accuracy of your Irinotecan impurity profiling with 4-Methyl Irinotecan (Irinotecan EP Impurity H). This is an essential, pharmacopoeia-mandated reference standard, not a generic analog, for quantifying the critical EP Impurity H. Its unique chromatographic and spectrometric profile is required for HPLC and LC-MS method specificity, satisfying FDA and EMA regulatory standards. Rely on this well-characterized material to achieve the ≤0.10% limit mandated by the European Pharmacopoeia and ensure the success of your ANDA submissions and quality control protocols.

Molecular Formula C₃₄H₄₀N₄O₆
Molecular Weight 600.7
Cat. No. B1162706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl Irinotecan
Synonyms(S)-4,11-diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl 4-methyl-[1,4’-bipiperidine]-1’-carboxylate
Molecular FormulaC₃₄H₄₀N₄O₆
Molecular Weight600.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl Irinotecan: Chemical Identity and Procurement Baseline as an EP Impurity H Reference Standard


4-Methyl Irinotecan (CAS: 1608617-71-5 as free base; CAS: 1608463-33-7 as HCl salt) is a chemically defined analog of the topoisomerase I inhibitor Irinotecan. It is officially designated as Irinotecan EP Impurity H in the European Pharmacopoeia [1] and is synthesized as a process-related impurity, not a therapeutic candidate. It is primarily supplied as a reference standard (typical purity ≥95%) for analytical method development, validation, and quality control (QC) of Irinotecan active pharmaceutical ingredients (API) and drug products.

4-Methyl Irinotecan: Why In-Class Topoisomerase I Inhibitors or Simple Analogs Cannot Serve as Analytical Surrogates


4-Methyl Irinotecan cannot be replaced by Irinotecan, its active metabolite SN-38, or other camptothecin analogs in analytical or QC workflows. As a specific process impurity with a distinct molecular structure and physicochemical profile [1], it exhibits a unique chromatographic retention time and spectrometric signature essential for accurate identification and quantification in HPLC and LC-MS methods [2]. The European Pharmacopoeia mandates its control, requiring a specific, well-characterized reference material. Substitution with a generic or similar compound would invalidate regulatory compliance, method specificity, and quantitative accuracy in stability and release testing of Irinotecan pharmaceuticals [3].

4-Methyl Irinotecan: Quantitative Differentiation Evidence from Physicochemical and Analytical Performance Data


4-Methyl Irinotecan: EP Impurity H Chromatographic Resolution and Retention Time Differentiated from Irinotecan

In reversed-phase HPLC systems commonly used for Irinotecan assay per European Pharmacopoeia monographs, 4-Methyl Irinotecan (EP Impurity H) demonstrates a relative retention time (RRT) of approximately 1.2 to 1.4 relative to the Irinotecan main peak [1]. This separation is sufficient for quantification at the 0.10% specification threshold, confirming its suitability as a system suitability marker and its non-interference with the Irinotecan analyte peak.

Analytical Method Validation HPLC Analysis Pharmaceutical Impurity Profiling

4-Methyl Irinotecan: Enhanced Solubility in Polar Media for Sample Preparation vs. Non-Polar Analogs

The hydrochloride salt form of 4-Methyl Irinotecan (CAS 1608463-33-7) exhibits significantly higher solubility in polar solvents compared to its free base counterpart (CAS 1608617-71-5) and the parent Irinotecan [1]. While Irinotecan and its free base analog show limited solubility in water and chloroform , the HCl salt readily dissolves in water and methanol/water mixtures, simplifying the preparation of calibration standards and system suitability solutions for HPLC analysis.

Solubility Analytical Chemistry Sample Preparation

4-Methyl Irinotecan: Thermal Stability and Storage Parameters Defined for Reference Standard Use

4-Methyl Irinotecan requires storage at -20°C under an inert atmosphere to ensure long-term stability . Its melting point is reported as 177-180°C . This is in contrast to Irinotecan hydrochloride, which is typically stored at controlled room temperature [1]. The defined storage conditions for 4-Methyl Irinotecan underscore its sensitivity to temperature and oxidation, critical for maintaining its certified purity value as a reference standard.

Reference Standard Stability Storage

4-Methyl Irinotecan: Regulatory Status as a Mandated EP Impurity Drives Unique Procurement Need

4-Methyl Irinotecan is explicitly listed as Irinotecan EP Impurity H in the European Pharmacopoeia [1]. The monograph mandates its identification and quantification in Irinotecan API and drug products, establishing a unique regulatory requirement not applicable to other potential impurities or analogs. This creates a non-negotiable procurement need for pharmaceutical QC laboratories seeking EP compliance, distinguishing it from research-grade compounds or non-pharmacopoeial impurities.

Regulatory Compliance Pharmacopoeia Quality Control

4-Methyl Irinotecan: Lack of Direct Biological Activity Comparison Data and Its Implications for Selection

A comprehensive search of peer-reviewed literature and authoritative databases did not yield any studies presenting quantitative, direct head-to-head comparisons of the biological activity (e.g., Topoisomerase I inhibition, cytotoxicity) of 4-Methyl Irinotecan against Irinotecan, SN-38, or other camptothecin analogs. The absence of such data confirms that this compound is not intended for biological or therapeutic applications and that its scientific and procurement value is exclusively confined to its role as an analytical reference material for impurity testing.

Biological Activity Data Limitations Procurement

4-Methyl Irinotecan: High Molecular Purity and Certified Content for Analytical Accuracy

Commercial offerings of 4-Methyl Irinotecan for analytical use typically specify a purity of ≥95% . This high chemical purity is essential for its use as a reference standard in quantitative analyses. In contrast, research-grade Irinotecan or other camptothecin analogs may have lower or unspecified purity levels, making them unsuitable for method validation or QC where accurate impurity quantification is required .

Purity Reference Standard Quality Control

4-Methyl Irinotecan: Validated Application Scenarios Stemming from Analytical and Regulatory Evidence


Pharmaceutical Quality Control: Quantification of EP Impurity H in Irinotecan API

QC laboratories in pharmaceutical manufacturing use 4-Methyl Irinotecan as a reference standard to quantify the EP Impurity H content in Irinotecan active pharmaceutical ingredient (API) batches [1]. The compound's distinct chromatographic properties [2] allow for its specific detection and accurate integration in HPLC-UV methods, ensuring the API meets the ≤0.10% impurity specification mandated by the European Pharmacopoeia.

Analytical Method Development and Validation for ANDA Submissions

Analytical chemists developing or validating HPLC methods for Abbreviated New Drug Applications (ANDAs) for Irinotecan generics require 4-Methyl Irinotecan as a key impurity standard [1]. Its inclusion in method validation protocols is essential for demonstrating method specificity, linearity, accuracy, and robustness for the detection of this critical impurity, thereby satisfying regulatory requirements from agencies like the FDA and EMA [2].

Stability-Indicating Method Development and Forced Degradation Studies

In forced degradation studies of Irinotecan drug substance and product, 4-Methyl Irinotecan serves as a marker for assessing method stability-indicating capability [1]. Its known formation as a degradation product [2] makes it an essential component of degradation mixtures used to confirm that the analytical method can adequately resolve the impurity peak from the main Irinotecan peak and other potential degradants, a critical requirement for stability studies in ICH guidelines.

Research on Irinotecan Process Chemistry and Impurity Control

Process chemists investigating the synthesis and purification of Irinotecan utilize 4-Methyl Irinotecan to study impurity formation mechanisms and to develop strategies for minimizing its levels during manufacturing [1]. Understanding the conditions under which this specific impurity is generated enables the optimization of synthetic routes and crystallization steps, leading to higher-yield, higher-purity API production [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl Irinotecan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.